molecular formula C19H24BrNO2 B2696251 1-[(4-BROMOPHENYL)AMINO]-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL CAS No. 831205-14-2

1-[(4-BROMOPHENYL)AMINO]-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL

Cat. No.: B2696251
CAS No.: 831205-14-2
M. Wt: 378.31
InChI Key: GTNDEBJWPUSYOK-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol is a chemical compound of interest in medicinal chemistry and pharmacological research. This propanolamine derivative features a molecular structure that combines a 4-bromophenyl group and a 4-tert-butylphenoxy moiety, a scaffold noted in scientific literature for its relevance in the development of ligands for neurological targets . The structural motifs present in this compound are frequently explored in the design of multi-target directed ligands (MTDLs) for complex neurodegenerative diseases. Specifically, the 4-tert-butylphenoxy scaffold has been identified in compounds demonstrating balanced activity as histamine H3 receptor (H3R) antagonists and monoamine oxidase B (MAO B) inhibitors, making it a valuable template for Parkinson's disease research . The inclusion of a bromine atom on the phenyl ring can influence the compound's lipophilicity, electronic properties, and its potential as an intermediate for further chemical derivatization via cross-coupling reactions. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO2/c1-19(2,3)14-4-10-18(11-5-14)23-13-17(22)12-21-16-8-6-15(20)7-9-16/h4-11,17,21-22H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNDEBJWPUSYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CNC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BROMOPHENYL)AMINO]-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL typically involves multi-step organic reactions. One possible route could be:

    Nucleophilic Substitution: Reacting 4-bromoaniline with an appropriate epoxide to form the intermediate.

    Ether Formation: Reacting the intermediate with 4-tert-butylphenol under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-BROMOPHENYL)AMINO]-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Using reagents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Using reagents like LiAlH4 or catalytic hydrogenation.

    Substitution: Using nucleophiles like NaOH or KCN.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-BROMOPHENYL)AMINO]-3-(4-TERT-BUTYLPHENOXY)PROPAN-2-OL may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible applications in drug development.

    Industry: Use as a precursor for manufacturing other chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used in drug development, it might interact with specific enzymes or receptors in the body, altering biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Comparisons

Halogenated Aromatic Substituents
  • 1-[(4-Nitrophenyl)amino]propan-2-ol (): Key difference: The nitro group (-NO₂) is a stronger electron-withdrawing group than bromine (-Br), leading to reduced basicity of the amino group and altered reactivity in electrophilic substitution. Impact: Nitro-substituted derivatives may exhibit higher metabolic instability compared to brominated analogs due to nitro-reductase susceptibility.
  • (1R,2R)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol (): Key difference: Chlorine (-Cl) and methoxy (-OCH₃) substituents versus bromine and tert-butylphenoxy. Physicochemical effects: Chlorine (atomic weight 35.5) reduces molecular weight (215.68 g/mol) compared to bromine (atomic weight 79.9), resulting in lower density (1.218 g/cm³) and boiling point (362.3°C) .
Alkyl/Aryloxy Groups
  • 2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide (): Key difference: Cyclopropane core with a carboxamide group versus propan-2-ol backbone. Synthetic yield: 67% via photochemical cyclopropanation, highlighting the synthetic accessibility of tert-butylphenoxy-containing compounds .

Pharmacological and Functional Insights

Beta-Adrenergic Ligand Analogues
  • 4-{2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl}-2-methylphenol (): Key similarity: Tert-butylamino and hydroxyethyl motifs, common in β-blockers like carvedilol. Functional contrast: The absence of a bromophenyl group may reduce selectivity for adrenergic receptors, as halogenation often enhances receptor binding affinity .
Kinase Inhibitor Analogues
  • (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-Fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol (): Key difference: Pyrimidine and trifluoromethyl groups enhance kinase inhibition (e.g., EGFR or VEGFR targets). Pharmacological inference: The bromophenyl group in the target compound may similarly engage π-π stacking in kinase active sites, though its potency would depend on substituent positioning .

Analytical and Physicochemical Properties

Chromatographic Behavior
  • 1-(4-Methoxyphenyl)propan-2-amine (): Relative Retention Time (RRT): 0.4 under specified conditions. Comparison: Bromophenyl substitution likely increases RRT due to higher hydrophobicity, while tert-butylphenoxy may further elevate retention compared to methoxy groups .
Molecular Weight and Solubility
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Solubility (LogP)
Target Compound C₁₉H₂₃BrN₂O₂ ~399.3 4-BrPhNH, 4-t-BuPhO High (LogP >3)
(1R,2R)-1-Amino-1-(4-Cl-3-MeOPh)propan-2-ol C₁₀H₁₄ClNO₂ 215.68 4-Cl, 3-MeOPh Moderate (LogP ~2)
1-[(4-Nitrophenyl)amino]propan-2-ol C₉H₁₂N₂O₃ 196.2 4-NO₂PhNH Low (LogP ~1.5)

Biological Activity

The compound 1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structure, which includes both amine and phenoxy groups, suggests diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C21H29BrNO2\text{C}_{21}\text{H}_{29}\text{Br}\text{N}\text{O}_2

Key properties of the compound include:

  • Molecular Weight : 392.38 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Synthesis

The synthesis of 1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol typically involves several steps:

  • Formation of the Amino Group : Reaction of 4-bromoaniline with a suitable halogenated precursor.
  • Introduction of the Phenoxy Group : Coupling with 4-tert-butylphenol.
  • Final Assembly : The final product is obtained through purification techniques such as chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromophenyl group may enhance its binding affinity to certain biological targets, potentially leading to modulation of their activity.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). The mechanism often involves induction of apoptosis and cell cycle arrest.
    Cell LineIC50 (µM)Reference
    MDA-MB-23110
    HT-2915
    SUIT-220
  • Anti-inflammatory Properties : Some studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Research indicates that phenolic compounds can provide neuroprotection by reducing oxidative stress, which may be relevant for this compound as well.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives related to 1-[(4-bromophenyl)amino]-3-(4-tert-butylphenoxy)propan-2-ol on human cancer cell lines. The results showed significant inhibition of cell proliferation in MDA-MB-231 cells with an IC50 value lower than that of standard chemotherapeutics like cisplatin .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this class of compounds induces apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death, highlighting their potential as anticancer agents .

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